molecular formula C11H15NO3 B13809352 2-[(Morpholin-2-yl)methoxy]phenol CAS No. 21809-05-2

2-[(Morpholin-2-yl)methoxy]phenol

Cat. No.: B13809352
CAS No.: 21809-05-2
M. Wt: 209.24 g/mol
InChI Key: KBCDUOMJRACHMF-UHFFFAOYSA-N
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Description

2-[(2-Hydroxyphenoxy)methyl]morpholine is an organic compound with the molecular formula C11H15NO3. It is a derivative of morpholine, featuring a phenoxy group substituted at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Hydroxyphenoxy)methyl]morpholine typically involves the reaction of morpholine with 2-chloromethylphenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

[ \text{Morpholine} + \text{2-Chloromethylphenol} \rightarrow \text{2-[(2-Hydroxyphenoxy)methyl]morpholine} ]

Industrial Production Methods: the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Hydroxyphenoxy)methyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Scientific Research Applications

2-[(2-Hydroxyphenoxy)methyl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxyphenoxy)methyl]morpholine involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the morpholine ring can interact with various enzymes and receptors, modulating their function. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

  • 2-[(2-Ethoxyphenoxy)methyl]morpholine
  • 2-[(2-Methoxyphenoxy)methyl]morpholine
  • 2-[(2-Chlorophenoxy)methyl]morpholine

Comparison: 2-[(2-Hydroxyphenoxy)methyl]morpholine is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. Compared to its ethoxy, methoxy, and chloro analogs, the hydroxyl derivative exhibits stronger hydrogen bonding and potentially higher biological activity .

Properties

CAS No.

21809-05-2

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-(morpholin-2-ylmethoxy)phenol

InChI

InChI=1S/C11H15NO3/c13-10-3-1-2-4-11(10)15-8-9-7-12-5-6-14-9/h1-4,9,12-13H,5-8H2

InChI Key

KBCDUOMJRACHMF-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)COC2=CC=CC=C2O

Origin of Product

United States

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